

An In-depth Technical Guide to the Chemical Properties of 3-Hydroxyacetanilide

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Compound of Interest

Compound Name: *Metacetamol*

Cat. No.: *B1676320*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of 3-hydroxyacetanilide (also known as **metacetamol** or N-acetyl-m-aminophenol, AMAP). It includes quantitative physicochemical data, detailed experimental protocols for its synthesis and analysis, and visualizations of its metabolic pathway and experimental workflows. This document is intended to serve as a key resource for professionals in research and drug development.

Core Chemical and Physical Properties

3-Hydroxyacetanilide is a regioisomer of the common analgesic paracetamol (4-hydroxyacetanilide). While it exhibits analgesic properties, it is noted for its significantly lower toxicity, making it a compound of interest in toxicological and pharmacological research.^{[1][2]} Its core properties are summarized below.

Data Presentation: Physicochemical Properties

All quantitative data for 3-hydroxyacetanilide is summarized in the table below for easy reference and comparison.

Property	Value	Reference(s)
IUPAC Name	N-(3-hydroxyphenyl)acetamide	[3]
Synonyms	Metacetamol, 3-Acetamidophenol, N-acetyl-m-aminophenol, AMAP	[3]
CAS Number	621-42-1	[3]
Molecular Formula	C ₈ H ₉ NO ₂	[3]
Molecular Weight	151.16 g/mol	[3]
Appearance	Light gray or off-white to tan crystalline solid	[3][4]
Melting Point	145-148 °C (406 °F)	[3][4]
Boiling Point	273.17 °C (rough estimate)	[4]
pKa (Predicted)	9.50 ± 0.10	[4]
logP (Calculated)	0.7	[3]
Solubility	Water: < 1 mg/mL at 22 °C (insoluble) Ethanol: ~5 mg/mL DMSO: ~30 mg/mL DMF: ~30 mg/mL DMSO:PBS (1:4, pH 7.2): ~0.20 mg/mL	[3]

Spectroscopic Data

Spectrum Type	Key Features	Reference(s)
UV-Vis (λ_{max})	246 nm (in Ethanol)	
Infrared (IR)	Characteristic peaks expected at: • $\sim 3300\text{-}3500\text{ cm}^{-1}$ (O-H, N-H stretching) • $\sim 3000\text{-}3100\text{ cm}^{-1}$ (Aromatic C-H stretching) • $\sim 1650\text{-}1670\text{ cm}^{-1}$ (C=O Amide I band) • $\sim 1500\text{-}1600\text{ cm}^{-1}$ (Aromatic C=C stretching, N-H bending)	[5][6]
^1H NMR	Expected chemical shifts (δ) in a suitable solvent (e.g., DMSO- d_6): • ~ 2.0 ppm (singlet, 3H, -COCH $_3$) • $\sim 6.5\text{-}7.5$ ppm (multiplets, 4H, aromatic protons) • $\sim 9.0\text{-}9.5$ ppm (singlet, 1H, -OH) • $\sim 9.5\text{-}10.0$ ppm (singlet, 1H, -NH)	[1][7]
^{13}C NMR	Expected chemical shifts (δ) in a suitable solvent (e.g., DMSO- d_6): • ~ 24 ppm (-COCH $_3$) • $\sim 105\text{-}130$ ppm (aromatic CH carbons) • ~ 140 ppm (aromatic C-N) • ~ 158 ppm (aromatic C-O) • ~ 168 ppm (C=O)	[8][9]
Mass (MS)	Electron Ionization (EI): • m/z 151: Molecular ion $[\text{M}]^+$ • m/z 109: Base peak, $[\text{M} - \text{C}_2\text{H}_2\text{O}]^+$ (loss of ketene) • m/z 43: $[\text{CH}_3\text{CO}]^+$	[3]

Experimental Protocols

This section provides detailed methodologies for the chemical synthesis and analytical quantification of 3-hydroxyacetanilide.

Synthesis of 3-Hydroxyacetanilide via Acetylation

This protocol details the synthesis of 3-hydroxyacetanilide from 3-aminophenol and acetic anhydride.

Materials:

- 3-Aminophenol (66.0 g, 0.60 mol)
- Acetic Anhydride (77.8 g, 0.76 mol)
- Deionized Water
- Beaker or Round-bottom flask (500 mL)
- Stirring apparatus
- Heating mantle or water bath
- Buchner funnel and filter flask
- Filter paper
- Recrystallization solvent (e.g., water or ethanol/water mixture)

Methodology:

- **Reaction Setup:** In a 500 mL beaker or round-bottom flask, suspend 66.0 g (0.60 mol) of 3-aminophenol in 180 mL of deionized water.
- **Addition of Reagent:** While stirring the suspension, slowly add 77.8 g (0.76 mol) of acetic anhydride to the mixture. The reaction is exothermic, and the temperature may rise. Maintain gentle stirring.
- **Reaction Progression:** Continue stirring the mixture. A solid precipitate of 3-hydroxyacetanilide will begin to form. The reaction is typically complete within 30-60 minutes

at room temperature.

- Isolation of Crude Product: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the crude product on the filter with several portions of cold deionized water to remove unreacted starting materials and acetic acid byproduct.
- Purification by Recrystallization: a. Transfer the crude solid to a beaker. b. Add a minimal amount of hot recrystallization solvent (e.g., water) until the solid just dissolves. c. If the solution is colored, a small amount of activated charcoal can be added, the solution boiled for a few minutes, and then hot-filtered to remove the charcoal. d. Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. e. Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly under vacuum or in a drying oven.
- Characterization: Confirm the identity and purity of the final product by measuring its melting point (expected: 145-148 °C) and using spectroscopic methods (IR, NMR).[\[10\]](#)

Quantification by Isocratic HPLC

This protocol describes a reverse-phase high-performance liquid chromatography (HPLC) method for the separation and quantification of 3-hydroxyacetanilide, particularly in the presence of its 2- and 4-hydroxy isomers.[\[11\]](#)

Materials and Equipment:

- HPLC system with UV detector
- Reverse-phase C18 column (e.g., μ Bondapak C18 or equivalent)
- 2-Propanol (HPLC grade)
- Methanol (HPLC grade)
- Water (HPLC grade)
- Volumetric flasks and pipettes
- Syringe filters (0.45 μ m)

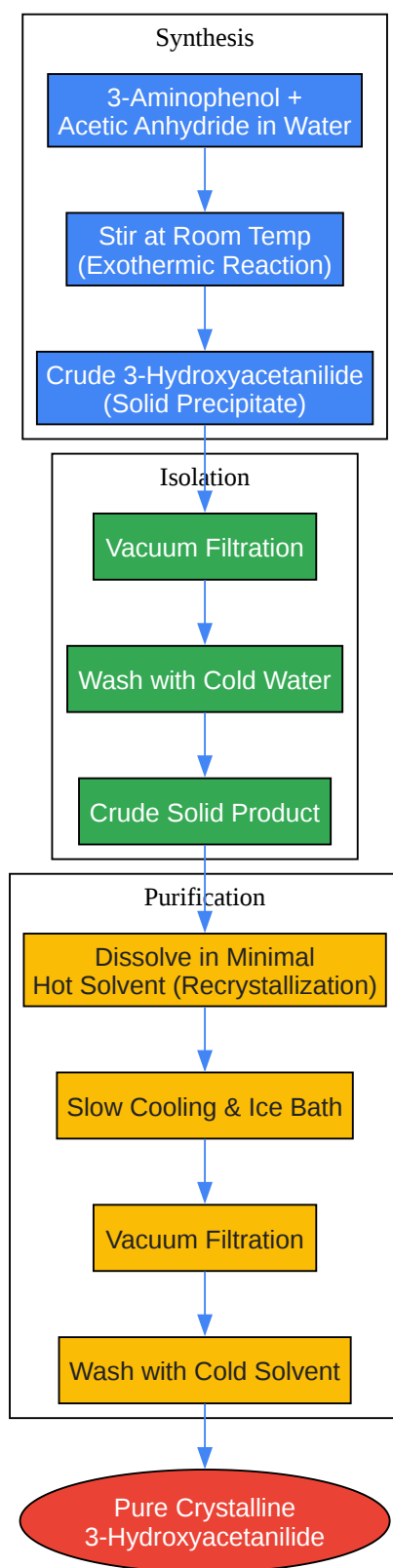
Methodology:

- **Mobile Phase Preparation:** a. Prepare the isocratic mobile phase by mixing 2-propanol, methanol, and water in a volume ratio of 8:18:74 (v/v). b. For example, to prepare 1 liter of mobile phase, combine 80 mL of 2-propanol, 180 mL of methanol, and 740 mL of water. c. Degas the mobile phase using sonication or vacuum filtration before use.
- **Standard Solution Preparation:** a. Accurately weigh a known amount of pure 3-hydroxyacetanilide standard. b. Dissolve it in a suitable solvent (e.g., mobile phase or methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL). c. Prepare a series of working standards by serial dilution of the stock solution to create a calibration curve (e.g., 1-100 µg/mL).
- **Sample Preparation:** a. Dissolve the sample containing 3-hydroxyacetanilide in the mobile phase to an expected concentration within the calibration range. b. Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.
- **Chromatographic Conditions:**
 - Column: µBondapak C18 (or equivalent reverse-phase C18 column)
 - Mobile Phase: 2-Propanol:Methanol:Water (8:18:74, v/v)
 - Flow Rate: 1.0 mL/min (representative value, optimization may be required)
 - Injection Volume: 10 µL (representative value)
 - Detection: UV at 246 nm
 - Run Time: Approximately 22 minutes
- **Analysis:** a. Inject the standard solutions to establish a calibration curve of peak area versus concentration. b. Inject the prepared sample solutions. c. Identify the 3-hydroxyacetanilide peak by its retention time compared to the standard. d. Quantify the amount of 3-hydroxyacetanilide in the sample by interpolating its peak area on the calibration curve.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key logical and experimental workflows related to 3-hydroxyacetanilide.

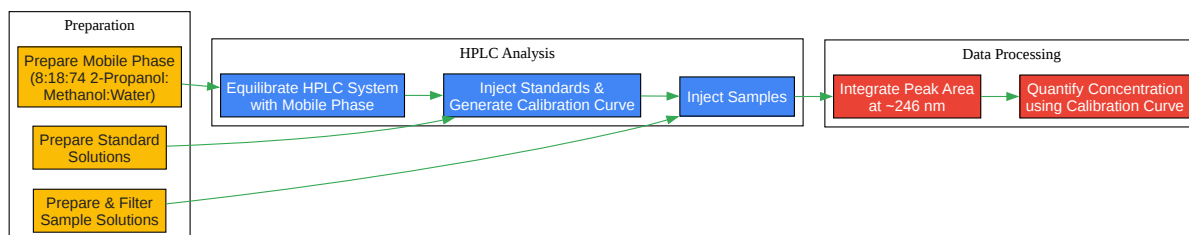
Synthesis and Purification Workflow



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Workflow for the synthesis and purification of 3-hydroxyacetanilide.

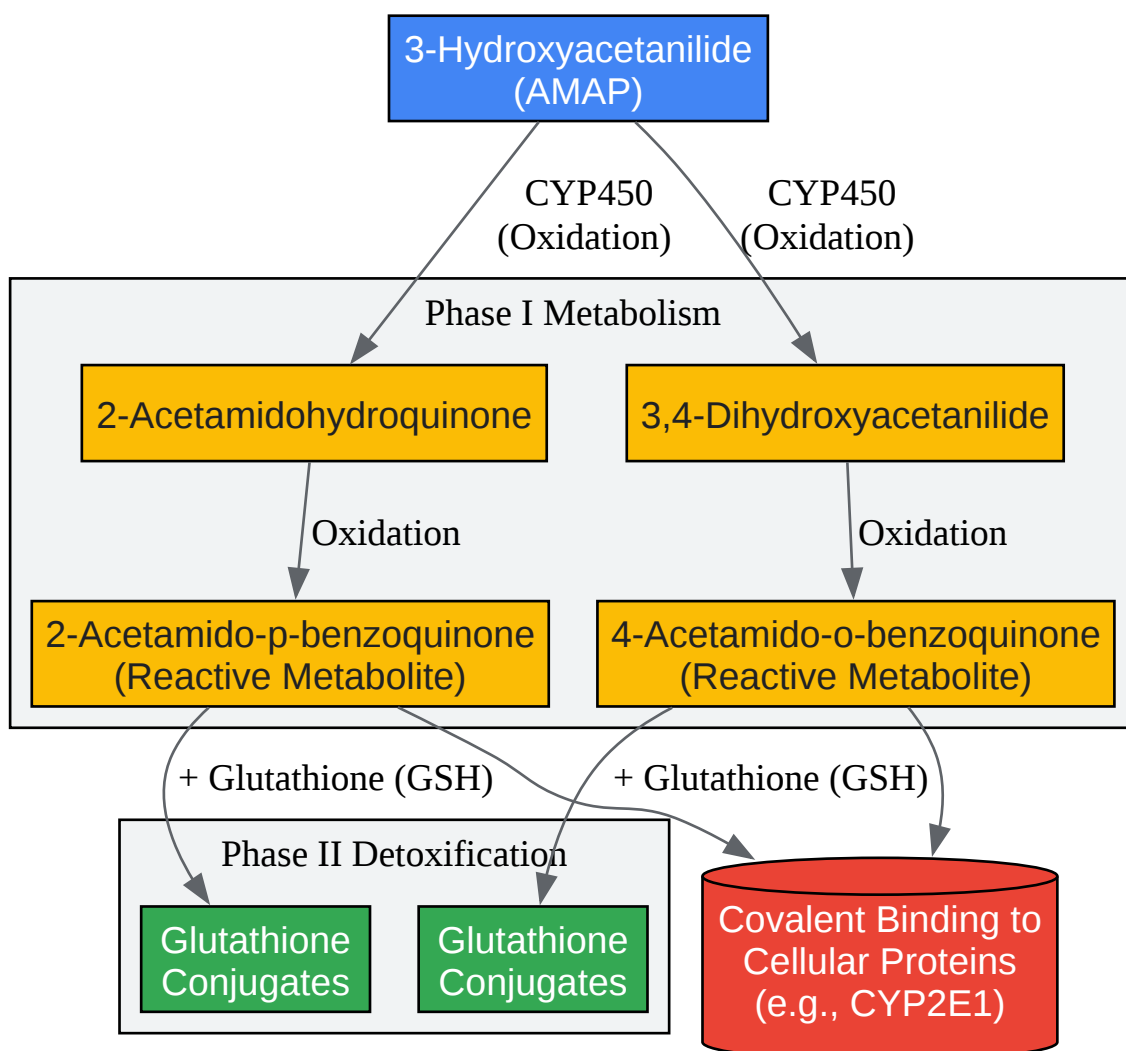
HPLC Analysis Workflow



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Logical workflow for the HPLC analysis of 3-hydroxyacetanilide.

Metabolic Pathway of 3-Hydroxyacetanilide



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Metabolism of 3-hydroxyacetanilide to reactive intermediates.

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